![molecular formula C13H19NO3S B2806195 (R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide CAS No. 820231-38-7](/img/structure/B2806195.png)
(R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the aldol condensation, a powerful way of making carbon-carbon (C-C) bonds and introducing useful functionality into the resulting product . In this reaction, two aldehyde molecules react to form an initial addition product, which is a β-hydroxyaldehyde. These substances usually eliminate water to form α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography and molecular mechanics . These studies suggest that in addition to a α-isomer, the β-isomer of this diarylfulgide occurs as three distinct relatively freely interconvertible chiral rotamers and their enantiomers .Chemical Reactions Analysis
The aldol condensation is a key reaction in the synthesis of these types of compounds . This reaction is most frequently performed under basic conditions, which allows the formation of an enolate from the aldehyde reagent. This enolate then acts as a nucleophile to attack the carbonyl of a different molecule of the starting aldehyde, forming the new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . These studies have provided insights into the conformational behavior of these compounds, their interconversion between different isomeric forms, and their reactivity .Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as (R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide, are renowned for their utility in stereoselective synthesis, particularly in the creation of amines and their derivatives. These compounds serve as chiral auxiliaries, offering a pathway to synthesize structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These heterocycles are fundamental in various natural products and compounds with therapeutic potential. The review by Philip et al. (2020) highlights the extensive application of tert-butanesulfinamide, a closely related sulfinamide, in asymmetric synthesis of N-heterocycles via sulfinimines, covering research from the past decade (Philip et al., 2020).
Sulfonamides in Therapeutic Development
Sulfonamide compounds, including those structurally related to (R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide, have been extensively explored for their therapeutic potential. These compounds are integral in a wide array of clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The patent review by Carta et al. (2012) provides insights into the advancements in sulfonamides, particularly in areas like cancer therapy, glaucoma treatment, and anti-inflammatory applications. This review underscores the continuous innovation and development of new sulfonamide derivatives with potential therapeutic applications (Carta et al., 2012).
Liquid Crystal Research
Compounds similar to (R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide have been investigated in the context of liquid crystal research. Henderson and Imrie (2011) report on methylene-linked liquid crystal dimers that exhibit unique transitional properties, including a normal nematic phase and a twist-bend nematic phase. This research contributes to the understanding of the structural and functional properties of liquid crystals, which are crucial for various applications in displays and optical devices (Henderson & Imrie, 2011).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, and potential applications. Given the promising anti-inflammatory activities of similar compounds , it would be interesting to explore the potential of this compound in this context. Additionally, the development of more environmentally friendly, “green” synthetic methods could also be a valuable area of future research .
properties
IUPAC Name |
(NE,R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/b14-9+/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICGUYCQMKQBFY-MOVXZBDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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